![molecular formula C12H18BrNO3S B13186279 4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide](/img/structure/B13186279.png)
4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide involves several steps. One common synthetic route includes the bromination of a precursor compound followed by sulfonation and subsequent reaction with diethylamine . The reaction conditions typically involve the use of solvents such as dichloromethane and reagents like bromine and sulfur trioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Análisis De Reacciones Químicas
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide is widely used in scientific research, particularly in the field of proteomics . It is employed as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function . Additionally, this compound is used in medicinal chemistry for the development of new therapeutic agents and in industrial applications for the synthesis of various chemical intermediates .
Mecanismo De Acción
The mechanism of action of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
- 4-[(1S)-2-Chloro-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
- 4-[(1S)-2-Fluoro-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
- 4-[(1S)-2-Iodo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide
These compounds share similar structural features but differ in the halogen atom attached to the ethyl group. The uniqueness of 4-[(1S)-2-Bromo-1-hydroxyethyl]-N,N-diethylbenzene-1-sulfonamide lies in its specific bromine substitution, which can influence its reactivity and interaction with molecular targets .
Propiedades
Fórmula molecular |
C12H18BrNO3S |
|---|---|
Peso molecular |
336.25 g/mol |
Nombre IUPAC |
4-[(1S)-2-bromo-1-hydroxyethyl]-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-3-14(4-2)18(16,17)11-7-5-10(6-8-11)12(15)9-13/h5-8,12,15H,3-4,9H2,1-2H3/t12-/m1/s1 |
Clave InChI |
XVFMODXEAUEWJG-GFCCVEGCSA-N |
SMILES isomérico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)[C@@H](CBr)O |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


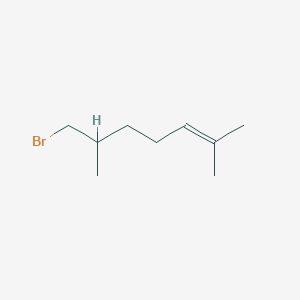
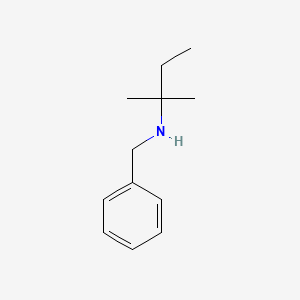
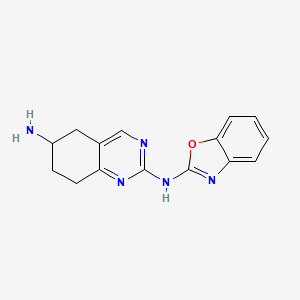

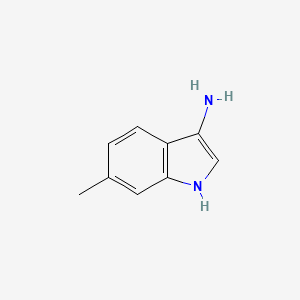
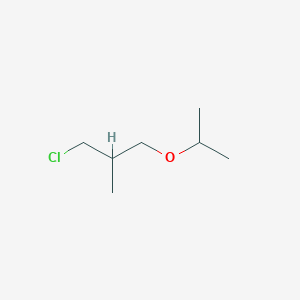
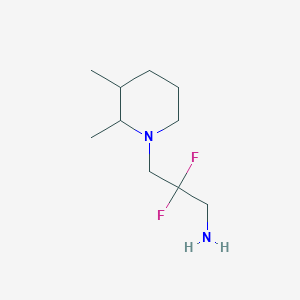

![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
methanol](/img/structure/B13186258.png)

![tert-butyl N-methyl-N-[2-methyl-1-(piperidin-3-yl)propyl]carbamate](/img/structure/B13186286.png)
![1-[(5-Bromopyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13186288.png)

